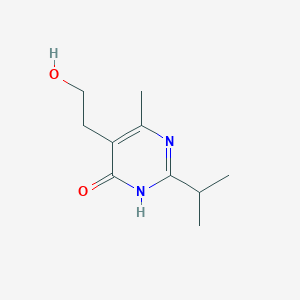
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyethyl, methyl, and isopropyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the addition of isopropylamine and subsequent cyclization. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts, such as metal catalysts or ionic liquids, can enhance the efficiency and selectivity of the reactions. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit different biological activities and chemical properties.
科学研究应用
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism by which 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-2-one
- 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-5-one
Uniqueness
Compared to similar compounds, 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exhibits unique properties due to the specific positioning of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
5-(2-hydroxyethyl)-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)9-11-7(3)8(4-5-13)10(14)12-9/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChI 键 |
ZGQWRKBWWILYKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)C(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
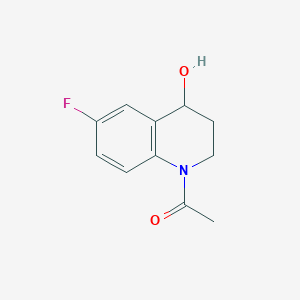
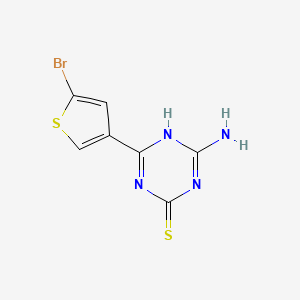
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
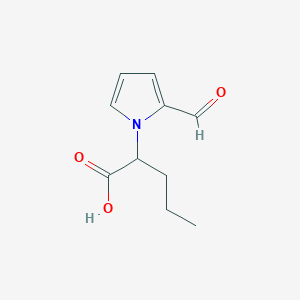
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
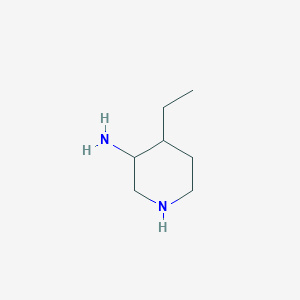
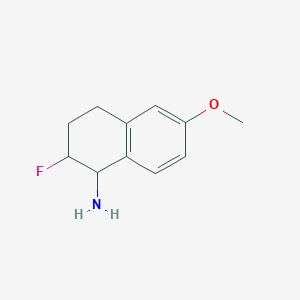
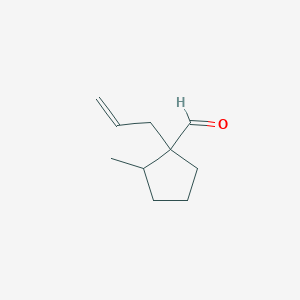
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)

![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)
